molecular formula C13H17NO5S B2946124 Ethyl 2-(morpholine-4-sulfonyl)benzoate CAS No. 2415562-29-5

Ethyl 2-(morpholine-4-sulfonyl)benzoate

Cat. No.: B2946124
CAS No.: 2415562-29-5
M. Wt: 299.34
InChI Key: WBZZLLNIYWXQDM-UHFFFAOYSA-N
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Description

Ethyl 2-(Morpholine-4-sulfonyl)benzoate ( 2415562-29-5) is a chemical compound with a molecular formula of C13H17NO5S and a molecular weight of 299.34 g/mol . This molecule integrates two significant pharmacophores: a benzoate ester and a morpholine ring linked via a sulfonyl group. The morpholine component is a saturated organic heterocycle featuring both amine and ether functional groups, making it a common building block in medicinal chemistry for its ability to improve solubility and act as a key scaffold . The specific arrangement of the sulfonyl group at the 2-position of the benzoate ester may be of particular interest in chemical synthesis. Researchers can explore this compound as a potential intermediate or building block in the development of novel bioactive molecules. Its structure suggests potential application in creating protease inhibitors, receptor antagonists, or other therapeutic candidates where the morpholine-sulfonyl combination can contribute to target binding and pharmacokinetic properties. The presence of the ester group also offers a handle for further synthetic modification. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

ethyl 2-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-2-19-13(15)11-5-3-4-6-12(11)20(16,17)14-7-9-18-10-8-14/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZZLLNIYWXQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(morpholine-4-sulfonyl)benzoate typically involves the reaction of 2-(morpholine-4-sulfonyl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

2-(morpholine-4-sulfonyl)benzoic acid+ethanolcatalystEthyl 2-(morpholine-4-sulfonyl)benzoate+water\text{2-(morpholine-4-sulfonyl)benzoic acid} + \text{ethanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 2-(morpholine-4-sulfonyl)benzoic acid+ethanolcatalyst​Ethyl 2-(morpholine-4-sulfonyl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(morpholine-4-sulfonyl)benzoate can undergo several types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: 2-(morpholine-4-sulfonyl)benzyl alcohol.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

Ethyl 2-(morpholine-4-sulfonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(morpholine-4-sulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of Ethyl 2-(morpholine-4-sulfonyl)benzoate and related compounds:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties
This compound C₁₃H₁₇NO₅S (hypothetical) 2-morpholine sulfonyl, ethyl ester ~313.3 (estimated) Potential pharmaceutical intermediate
I-6501 (Ethyl 4-(pentylthio)benzoate) C₁₄H₂₀O₂S 4-pentylthio, ethyl ester 264.4 Antimicrobial/antifungal research
I-6602 (Ethyl 4-(propoxy)benzoate) C₁₂H₁₆O₃ 4-propoxy, ethyl ester 208.3 Polymer resin modification
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S 4-methoxy-6-methyltriazinyl sulfonyl 381.4 Herbicide (sulfonylurea class)
Ethyl 2-[[5-[(4-methyl-3-morpholinylsulfonylbenzoyl)amino]-thiadiazol-2-yl]sulfanyl]acetate C₁₈H₂₂N₄O₆S₃ Morpholine sulfonyl, thiadiazole, ethyl ester 486.6 High molecular weight, drug discovery

Key Observations :

  • Functional Group Impact : Sulfonamide groups (e.g., in metsulfuron methyl ester) enhance biological activity (e.g., herbicidal action) but increase molecular weight and polarity . The morpholine sulfonyl group in the target compound likely improves solubility in polar solvents compared to alkylthio or alkoxy substituents .

Reactivity and Performance in Polymer Systems

Ethyl 4-(dimethylamino)benzoate (analogous to the target compound) demonstrates superior reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate, achieving a higher degree of conversion (polymer cross-linking) due to its electron-donating dimethylamino group . While direct data on this compound are unavailable, the morpholine sulfonyl group’s electron-withdrawing nature may reduce its reactivity in similar systems. However, sulfonyl groups can enhance thermal stability, as seen in sulfonated polymers .

Biological Activity

Ethyl 2-(morpholine-4-sulfonyl)benzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and cytotoxic properties based on various research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Molecular Formula : C13_{13}H15_{15}N1_{1}O4_{4}S
  • Molecular Weight : 283.33 g/mol

The compound consists of a benzoate moiety linked to a morpholine ring via a sulfonyl group, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various derivatives of sulfonamide compounds reported that modifications to the sulfonyl group significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Candida albicans100 µg/mL

The compound's effectiveness against these pathogens suggests potential applications in treating infections, particularly those resistant to conventional antibiotics .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that it may modulate inflammatory pathways, making it a candidate for further development in inflammatory diseases.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound displayed significant cytotoxicity with IC50_{50} values in the low micromolar range, indicating its potential as an anticancer agent.

Cell Line IC50_{50} (µM)
MCF-712 µM
HCT-11615 µM

These findings suggest that this compound could be further investigated for its potential role in cancer therapy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A comprehensive study assessed the antimicrobial efficacy of various sulfonamide derivatives, including this compound, against clinically relevant pathogens. The results indicated that this compound exhibited superior activity compared to traditional sulfa drugs .
  • Inflammation Modulation : In a model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema in rats, suggesting its potential use as an anti-inflammatory agent .
  • Cancer Cell Line Evaluation : A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed that it induces apoptosis through mitochondrial pathways, making it a promising candidate for further development in oncology .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for Ethyl 2-(morpholine-4-sulfonyl)benzoate?

  • Methodology : A two-step synthesis is typical:

Esterification : React 2-sulfobenzoic acid with ethanol under acidic conditions (e.g., H₂SO₄) to form the ethyl ester.

Sulfonylation : Introduce the morpholine sulfonyl group via reaction with morpholine and a sulfonating agent (e.g., SOCl₂ or chlorosulfonic acid).

  • Key Considerations : Optimize reaction temperature (60–80°C) and stoichiometry to avoid byproducts. Monitor completion via TLC or HPLC .
    • Table: Example Reaction Conditions
StepReagents/ConditionsYield Range
EsterificationEthanol, H₂SO₄, reflux70–85%
SulfonylationMorpholine, SOCl₂, 70°C60–75%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the ethyl ester (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃) and morpholine sulfonyl group (δ ~3.6 ppm for morpholine protons).
  • IR : Strong S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹.
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : For resolving ambiguities in molecular conformation, use SHELXL for refinement .

Q. What are the critical solubility and stability considerations for handling this compound?

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents; limited solubility in water.
  • Stability : Store under inert atmosphere (N₂/Ar) at room temperature to prevent hydrolysis of the ester or sulfonyl groups. Avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between computational models and experimental observations?

  • Approach : Refine crystal structures using SHELXL and compare with DFT-optimized geometries. Mercury CSD can visualize packing motifs and hydrogen-bonding interactions that may explain conformational discrepancies.
  • Example Workflow :

Collect high-resolution X-ray data.

Refine with SHELXL, applying restraints for disordered moieties.

Compare torsion angles and bond lengths with DFT results (e.g., Gaussian or ORCA).

Q. How can researchers design experiments to probe the role of the morpholine sulfonyl group in biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing morpholine with piperidine or varying substituents on the benzoate).
  • Enzyme Assays : Test inhibitory effects on kinases or sulfotransferases using fluorescence-based assays (e.g., ADP-Glo™).
  • Molecular Docking : Use AutoDock or Schrödinger to predict binding modes to target proteins (e.g., PDB: 2JDO) .

Q. What experimental strategies optimize the compound’s reactivity in nucleophilic substitutions?

  • Electronic Tuning : Modify the sulfonyl group’s electron-withdrawing effects by introducing substituents on morpholine (e.g., electron-donating methyl groups).
  • Kinetic Studies : Use in situ NMR or LC-MS to track reaction progress under varying conditions (temperature, solvent polarity).
  • Table: Influence of Substituents on Reaction Rate

Morpholine SubstituentRelative Rate (k)
-H (parent compound)1.00
-CH₃0.85
-NO₂1.40

Q. How can researchers address discrepancies in biological activity data across studies?

  • Data Reconciliation :

Validate assay conditions (e.g., cell line specificity, IC₅₀ reproducibility).

Confirm compound purity via orthogonal methods (HPLC, elemental analysis).

Cross-reference with structural analogs (e.g., potassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate) to identify scaffold-specific trends .

Methodological Notes

  • Avoiding Artifacts : Pre-purify starting materials to prevent side reactions (e.g., incomplete sulfonylation).
  • Advanced Characterization : For ambiguous NMR signals, use 2D techniques (COSY, HSQC) or dynamic NMR to resolve conformational exchange .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for compounds with unapproved therapeutic applications .

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